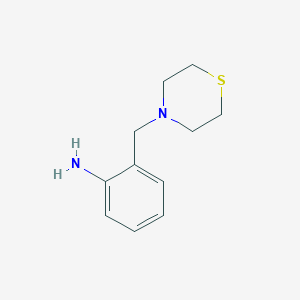
2-(Thiomorpholin-4-ylmethyl)aniline
Vue d'ensemble
Description
2-(Thiomorpholin-4-ylmethyl)aniline (TMA) is an organic compound that is used in a variety of scientific and industrial applications. It is a colorless, crystalline solid that has a melting point of 92-95 °C and a boiling point of 250-252 °C. TMA is a derivative of aniline, and is an important intermediate in the production of various pharmaceuticals and other compounds. TMA has been studied extensively for its potential applications in scientific research, and has been found to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
1. Biomedical Applications
The review by Monge et al. (2011) focuses on the increasing interest in phosphorus-containing organic materials for biomedical applications, owing to their properties like biocompatibility and hemocompatibility. The review highlights the significance of materials like the 2-methacryloyloxyethyl phosphorylcholine (MPC) monomer due to its biomimetic structure, indicating the potential of similar compounds in various biomedical applications including dentistry, regenerative medicine, and drug delivery (Monge et al., 2011).
2. Analytical Methods in Food Engineering, Medicine, and Pharmacy
Munteanu and Apetrei (2021) provide a critical review of tests used to determine antioxidant activity, which is of significant interest in fields like food engineering, medicine, and pharmacy. The study mentions various tests and methods which are crucial for understanding the antioxidant capacity of complex samples, indicating the importance of compounds like 2-(Thiomorpholin-4-ylmethyl)aniline in such analytical methodologies (Munteanu & Apetrei, 2021).
3. Chemical Fixation of CO2 with Aniline Derivatives
Vessally et al. (2017) explore the use of carbon dioxide (CO2) as a C1 feedstock in organic synthesis, where cyclization of aniline derivatives with CO2 to corresponding functionalized azoles is one of the most attractive protocols. This highlights the relevance of 2-(Thiomorpholin-4-ylmethyl)aniline derivatives in synthesizing benzene-fused azole compounds, reflecting their potential in green chemistry and environmental applications (Vessally et al., 2017).
4. Thiolated-Polymer-Based Nanoparticles in Anticancer Therapies
Grosso and de-Paz (2021) discuss thiolated polymers (thiomers), particularly those from chitosan and hyaluronic acid, as avant-garde approaches in anticancer therapy. The review emphasizes their distinguished reactivity and properties, highlighting their preparation and use as smart drug-delivery systems (DDSs) in cancer therapy. This underscores the potential of compounds like 2-(Thiomorpholin-4-ylmethyl)aniline in the formulation of innovative anticancer treatment methods (Grosso & de-Paz, 2021).
Propriétés
IUPAC Name |
2-(thiomorpholin-4-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13/h1-4H,5-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEZFXZNLSFHHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiomorpholin-4-ylmethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[3-(Ethylamino)propyl]amino}-1-propanol](/img/structure/B1437520.png)
![[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1437521.png)
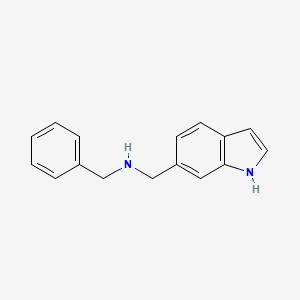
![N1-[2-(2-chlorophenoxy)ethyl]-N2,N2-diethyl-1,2-ethanediamine](/img/structure/B1437523.png)
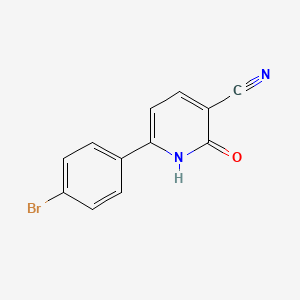
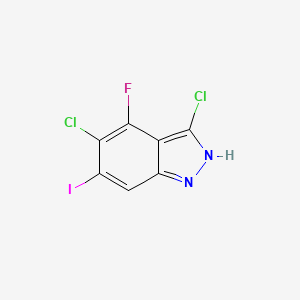
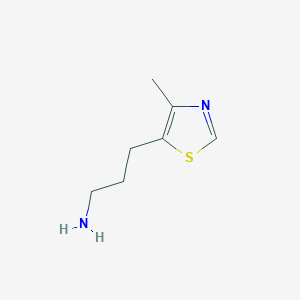
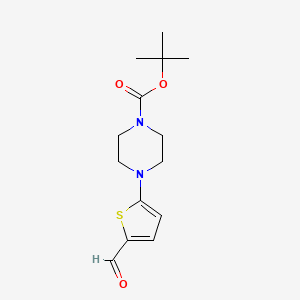
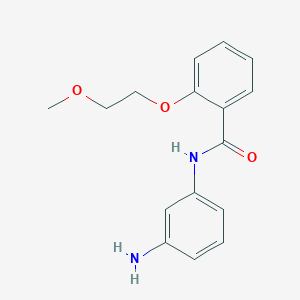
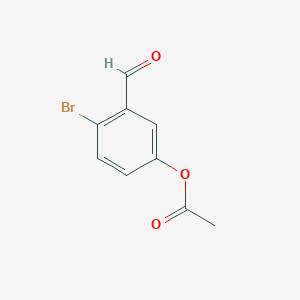
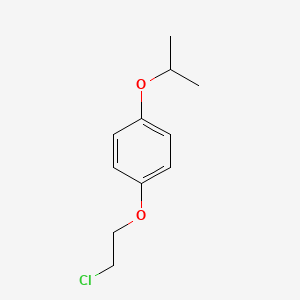
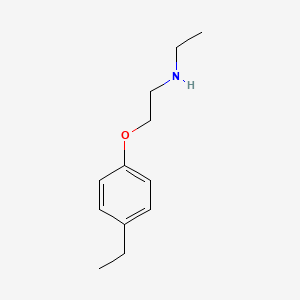
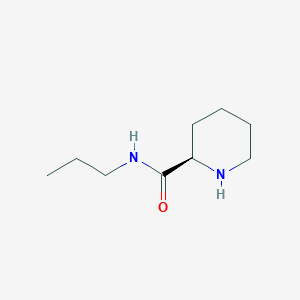
![2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B1437540.png)